(4-Ethoxy-2-(methylthio)pyrimidin-5-yl)methanol
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Overview
Description
(4-Ethoxy-2-(methylthio)pyrimidin-5-yl)methanol is a pyrimidine derivative with a unique structure that includes an ethoxy group, a methylthio group, and a methanol group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-2-(methylthio)pyrimidin-5-yl)methanol typically involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at room temperature. This reaction yields 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, which can then be further reacted to introduce the methanol group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxy-2-(methylthio)pyrimidin-5-yl)methanol undergoes various chemical reactions, including:
Reduction: The reduction of pyrimidine derivatives by lithium aluminum hydride (LiAlH4) is a common reaction.
Common Reagents and Conditions
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Sodium Ethoxide (EtONa): Used for nucleophilic substitution reactions in ethanol.
Major Products Formed
Ethyl 2-(methylthio)-1,6-dihydropyrimidine-5-carboxylate: Formed from the reduction of ethyl 2-(methylthio)pyrimidine-5-carboxylate.
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: Formed from the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide.
Scientific Research Applications
(4-Ethoxy-2-(methylthio)pyrimidin-5-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Ethoxy-2-(methylthio)pyrimidin-5-yl)methanol involves its interaction with various molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol: A similar compound with a chlorine atom instead of an ethoxy group.
Ethyl 2-(methylthio)pyrimidine-5-carboxylate: Another pyrimidine derivative with a carboxylate group instead of a methanol group.
Uniqueness
(4-Ethoxy-2-(methylthio)pyrimidin-5-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H12N2O2S |
---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
(4-ethoxy-2-methylsulfanylpyrimidin-5-yl)methanol |
InChI |
InChI=1S/C8H12N2O2S/c1-3-12-7-6(5-11)4-9-8(10-7)13-2/h4,11H,3,5H2,1-2H3 |
InChI Key |
LYIQVCBBCSUGEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC=C1CO)SC |
Origin of Product |
United States |
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